Pentafluorophenyl ether

説明

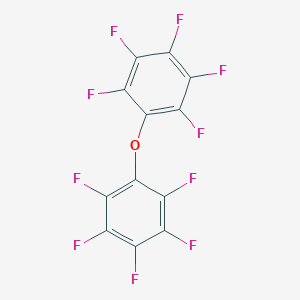

Pentafluorophenyl ether is a compound with the molecular formula C12F10O . It is also known by other names such as Bis(pentafluorophenyl) ether and Benzene, 1,1’-oxybis . The IUPAC name for this compound is 1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenoxy)benzene .

Synthesis Analysis

The synthesis of pentafluorophenyl alkyl ethers has been described in various studies . These ethers were synthesized as precursors to pentafluorophenyl vinyl ether . In the past, various derivatives of fluorinated anisoles and phenetoles have been prepared by the nucleophilic alkoxide attack on hexafluorobenzene .Molecular Structure Analysis

The molecular weight of Pentafluorophenyl ether is 350.11 g/mol . The compound has a complex structure with a high degree of fluorination . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .Chemical Reactions Analysis

Ethers, including pentafluorophenyl ether, are known to undergo cleavage of the C–O bond when exposed to strong acids . This cleavage can occur via an SN2, SN1, or E1 reaction mechanism . The specific pathway is determined by the type of strong acid used and the substituents attached to the ether .Physical And Chemical Properties Analysis

Pentafluorophenyl ether has a molecular weight of 350.11 g/mol . It has no hydrogen bond donors, 11 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are 349.97894624 g/mol . The topological polar surface area is 9.2 Ų .科学的研究の応用

Catalysis in Organic Synthesis

Pentafluorophenyl ether derivatives, particularly tris(pentafluorophenyl)borane, have been extensively used as catalysts in organic synthesis. Their strong Lewis acidic nature, due to the electron-withdrawing pentafluorophenyl groups, enables them to catalyze a variety of reactions, including hydrosilylation, boration, and polymerization . These reactions are crucial for creating complex organic molecules with high precision and efficiency.

Polymer Chemistry

In polymer chemistry, pentafluorophenyl ether functionalities are employed to create single-chain polymer nanoparticles (SCNPs). These SCNPs can mimic proteins and are used for controlled delivery of therapeutics or imaging agents . The activated ester moieties of pentafluorophenyl ethers facilitate post-formation functionalization, allowing for the creation of polymers with adjustable physicochemical properties and potential biomedical applications.

Medicinal Chemistry

Pentafluorophenyl ether compounds find applications in medicinal chemistry where they are used for bioconjugation. The activated pentafluorophenyl esters are less susceptible to hydrolysis than other esters, making them suitable for creating stable bioconjugates for drug delivery systems .

Materials Science

In materials science, pentafluorophenyl ether derivatives are utilized in the synthesis of siloxane materials. These materials are valuable for their thermal stability and potential use in various industrial applications. The Piers–Rubinsztajn reaction, catalyzed by tris(pentafluorophenyl)borane, is a key method for synthesizing well-defined siloxane oligomers, polymers, and copolymers .

Environmental Science

Pentafluorophenyl ethers are related to per- and polyfluoroalkyl substances (PFAS), which have been used in a wide range of applications, including soil remediation and as components in fire-fighting foams. However, due to their persistence and potential environmental impact, research is ongoing to understand their behavior and develop safer alternatives .

Analytical Chemistry

In analytical chemistry, pentafluorophenyl ether derivatives, especially those containing a pentafluorophenyl (PFP) moiety, are used as stationary phases in chromatography. Their unique selectivity makes them an alternative to traditional alkyl phases, providing orthogonal separation capabilities for complex mixtures .

作用機序

Target of Action

Pentafluorophenyl ether (PFP ether) primarily targets analytes in chromatographic separations . The compound’s role is to provide an alternative mechanism from that of hydrophobicity on a C18 chemistry .

Mode of Action

PFP ether interacts with its targets through various mechanisms, including pi-pi interactions , dipole interactions , steric interactions , hydrogen bonding , and hydrophobicity . These interactions are dependent upon the analytes’ structure, physiochemical properties, and the mobile phase used .

Biochemical Pathways

The biochemical pathways affected by PFP ether are primarily related to chromatographic separations . The compound’s interaction with its targets can heavily affect the middle of the chromatographic separation under the same mobile conditions . This highlights how hydrophobicity of the method may be similar but the polarity, electron charge, and steric terms are all playing a role in the orthogonal selectivity achieved .

Pharmacokinetics

Its use in chromatographic separations suggests that itsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be highly dependent on the specific conditions of the chromatographic system, including the mobile phase used .

Result of Action

The molecular and cellular effects of PFP ether’s action are seen in its ability to provide greater resolution in chromatographic separations . For example, it can resolve closely related alkaloids using the Speedcore® PFP stationary phase .

Action Environment

The action of PFP ether is influenced by environmental factors such as the mobile phase used in chromatographic separations . The analyst can use buffer concentration as well as organic modifier to control retention factors of these dual mode selectivity’s . This suggests that the compound’s action, efficacy, and stability can be fine-tuned based on the specific conditions of the chromatographic system.

将来の方向性

Perfluoroaryl reagents, which include pentafluorophenyl ether, have been identified as powerful tools for peptide and protein modification . They have found applications in peptide synthesis, tagging, cyclisation, stapling, and protein bioconjugation . Future applications of these reagents in biological chemistry are being explored .

特性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHMHZVVRVXKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348180 | |

| Record name | pentafluorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl ether | |

CAS RN |

1800-30-2 | |

| Record name | pentafluorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5-pentafluoro-6-pentafluorophenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pentafluorophenyl ethers are particularly useful in carbohydrate chemistry due to their ability to act as activating groups. [, ] For example, reacting partially substituted carbohydrates like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with sodium hydride followed by hexafluorobenzene leads to the formation of pentafluorophenyl ethers. These ethers can then be further modified to create novel cyclic carbohydrate derivatives, showcasing their versatility in synthesis. []

A: Researchers investigating the synthesis of the dipeptide TSPO ligand, N-phenylpropionyl-L-tryptophanyl-L-leucine amide (GD-102), explored the use of activated pentafluorophenyl ethers as a key step. [] This method was compared to other approaches like activated succinimide esters and the imidazole method. While ultimately not the optimal route in this specific case, it highlights the applicability of pentafluorophenyl ethers in peptide bond formation. []

A: Incorporating a pentafluorophenyl ether-containing block into block copolymers can significantly influence the self-assembly and microphase separation behavior. [] For example, poly(ethylene glycol)-block-polystyrene-block-poly(4-vinylbenzyl pentafluorophenyl ether) (PEG-b-PS-b-PVBFP) triblock copolymers form vesicles with distinct microphase-separated structures. The presence of the fluorine-containing PVBFP block leads to the formation of columnar microdomains within the vesicular membrane, impacting the overall morphology and properties of the assembly. []

A: Yes, gas-phase reactions of pentafluorophenyl ethers with various anions have been explored using techniques like Fourier Transform Ion Cyclotron Resonance. [, ] These studies provide insights into the intrinsic reactivity of these compounds in the absence of solvent effects and highlight the role of fluoride ion-molecule complexes in influencing reaction pathways. [, ]

A: Bismuth aryloxides incorporating pentafluorophenyl groups are being investigated in materials chemistry. [] For example, the synthesis and characterization of compounds like and Na(4)Bi(2)(μ(6)-O)(OC(6)F(5))(8)(THF)(4) demonstrate the potential of these complexes as precursors for advanced materials. [] Understanding their structural features and dynamic behavior in solution, as revealed by techniques like (19)F-NMR, is crucial for tailoring their properties for specific applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。